N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C22H21F2N3O4S and its molecular weight is 461.48. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Agents
Research on N-substituted acetamide derivatives has led to the discovery of potent antiallergic agents. For instance, new N-(pyridin-4-yl)-(indol-3-yl)acetamides have been synthesized and shown to exhibit significant antiallergic potency, greatly surpassing that of known antiallergic drugs like astemizole in specific assays. These compounds offer promising avenues for the development of novel antiallergic medications (Menciu et al., 1999).
Antifolates and Antitumor Agents
Certain N-substituted acetamides have been investigated as antifolates, showing potential as antitumor agents. Classic and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, for example, have demonstrated significant inhibitory effects on human dihydrofolate reductase and tumor cell growth, highlighting their potential in cancer therapy (Gangjee et al., 2007).
Antibacterial Activity
Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. Some compounds in this class have shown moderate inhibitory effects on various bacterial strains, offering insights into new antibacterial agents (Iqbal et al., 2017).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O4S/c23-15-7-8-18(17(24)11-15)25-21(28)14-32(30,31)20-12-27(19-6-2-1-5-16(19)20)13-22(29)26-9-3-4-10-26/h1-2,5-8,11-12H,3-4,9-10,13-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJVWBAPIHQNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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